

Ethyl 2,3-Dicyanopropionate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2,3-dicyanopropionate*

Cat. No.: B024328

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

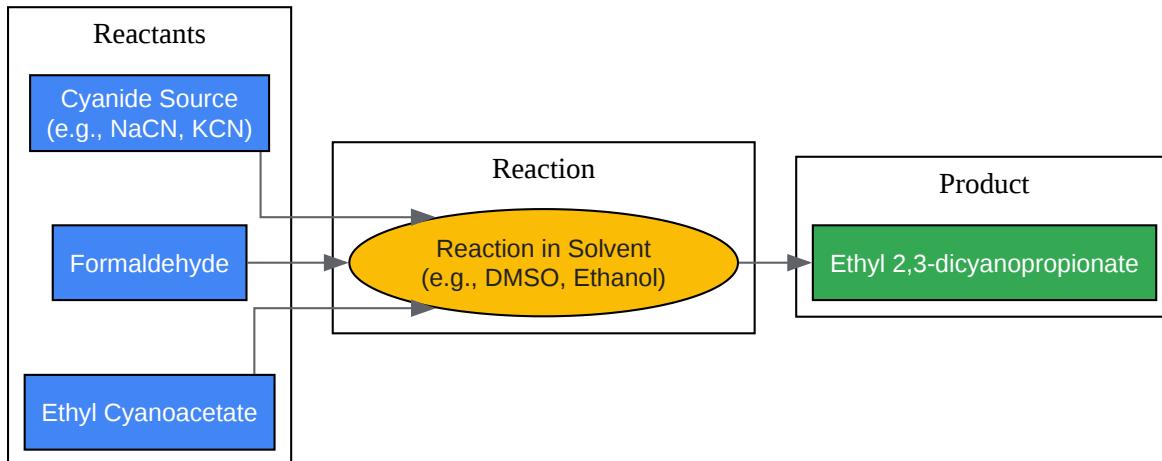
This technical guide provides an in-depth overview of **Ethyl 2,3-dicyanopropionate**, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This document outlines its chemical identity, physical and chemical properties, and detailed experimental protocols for its synthesis.

Chemical Identity

- IUPAC Name: Ethyl 2,3-dicyanopropanoate
- Synonyms:
 - 2,3-Dicyanopropanoic acid ethyl ester
 - 2,3-Dicyanopropionic acid ethyl ester
 - Ethyl 2,3-dicyanopropanate

Physicochemical Properties

A summary of the key quantitative data for **Ethyl 2,3-dicyanopropionate** is presented in the table below for easy reference and comparison.


Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1][2][3][4][5]
Molecular Weight	152.15 g/mol	[2][3][4][5]
Appearance	Colorless to light brown/yellow oily liquid	[1][2][3]
Boiling Point	120-135 °C	[2][3]
Density	1.129 ± 0.06 g/cm ³ (Predicted)	[2][3]
Solubility	Soluble in Chloroform, Methanol. Insoluble in water.	[2][3]
Storage Temperature	Room Temperature, Sealed in dry conditions	[3]

Synthesis of Ethyl 2,3-Dicyanopropionate

Ethyl 2,3-dicyanopropionate is primarily synthesized through the reaction of ethyl cyanoacetate with formaldehyde in the presence of a cyanide source. Several detailed experimental protocols have been reported, with variations in solvents, cyanide sources, and reaction conditions.

Synthesis Workflow

The following diagram illustrates a common synthetic route to **Ethyl 2,3-dicyanopropionate**.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **Ethyl 2,3-dicyanopropionate**.

Detailed Experimental Protocols

Two representative experimental protocols for the synthesis of **Ethyl 2,3-dicyanopropionate** are provided below.

Protocol 1: Synthesis using Sodium Cyanide in DMSO

This protocol is adapted from a patented method and offers a high yield.

- Materials:
 - Dimethyl sulfoxide (DMSO): 400g
 - Solid Sodium Cyanide (NaCN): 31.5g
 - Ethyl cyanoacetate: 70g
 - Paraformaldehyde: 36g
 - 7.5% Hydrochloric acid (HCl) aqueous solution

- Dichloroethane
- Procedure:
 - To a 500 ml reaction flask, add 400g of DMSO.
 - Cool the flask to 15 °C.
 - Add 31.5 g of solid sodium cyanide, 70g of ethyl cyanoacetate, and 36g of paraformaldehyde.
 - Maintain the internal temperature at 10-15 °C and allow the reaction to proceed for 12 hours.
 - In a separate 500 ml reaction bottle, prepare 240ml of 7.5% hydrochloric acid aqueous solution and cool it to 0-3 °C.
 - Slowly pour the reaction mixture into the cooled hydrochloric acid solution while stirring.
 - Continue stirring for 30 minutes.
 - Add 100 g of dichloroethane and perform extraction three times.
 - Combine the organic extracts and wash twice with 100ml of process water.
 - Allow the layers to separate and remove the aqueous layer.
 - Remove the dichloroethane from the organic layer to obtain the crude product.
 - The crude product can be further purified by rectification to yield the final product with a purity of over 99%.[\[1\]](#)

Protocol 2: Synthesis using Potassium Cyanide in Ethanol

This protocol provides an alternative method using a different cyanide source and solvent.

- Materials:
 - Potassium cyanide (KCN): 13.0 g (0.2 M)

- Absolute ethanol
- Ethyl cyanoacetate: 22.6 g (0.2 M)
- Paraformaldehyde: 6.0 g (0.2 M)
- 2M Hydrochloric acid (HCl) solution
- Dichloromethane
- Water
- Procedure:
 - Stir potassium cyanide (13.0 g) in absolute ethanol in a reaction flask.
 - Add ethyl cyanoacetate (22.6 g) and paraformaldehyde (6.0 g) at ambient temperature.
 - After 5 minutes, heat the white suspension under reflux conditions for 12 minutes.
 - Evaporate the resulting orange solution to dryness in vacuo at a temperature below 25 °C to obtain a buff solid (the potassium salt).
 - Dissolve the solid in water (400 ml).
 - Acidify the solution to pH 5 with 2M hydrochloric acid solution, which will result in the formation of a red oil.
 - Extract the mixture with dichloromethane.
 - Dry the combined organic extracts and evaporate to dryness in vacuo to yield the title compound as a red oil.
 - The product can be further purified by distillation. The reported boiling point of the distilled material is 132-136 °C at 0.5 mmHg, with a yield of 77%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 2. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]
- 3. Ethyl 2,3-dicyanopropionate synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. sfdchem.com [sfdchem.com]
- To cite this document: BenchChem. [Ethyl 2,3-Dicyanopropionate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b024328#ethyl-2-3-dicyanopropionate-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com